

1-Boc-4-(2-carboxybenzyl)piperazine CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Boc-4-(2-carboxybenzyl)piperazine
Cat. No.:	B1388210

[Get Quote](#)

An In-depth Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine

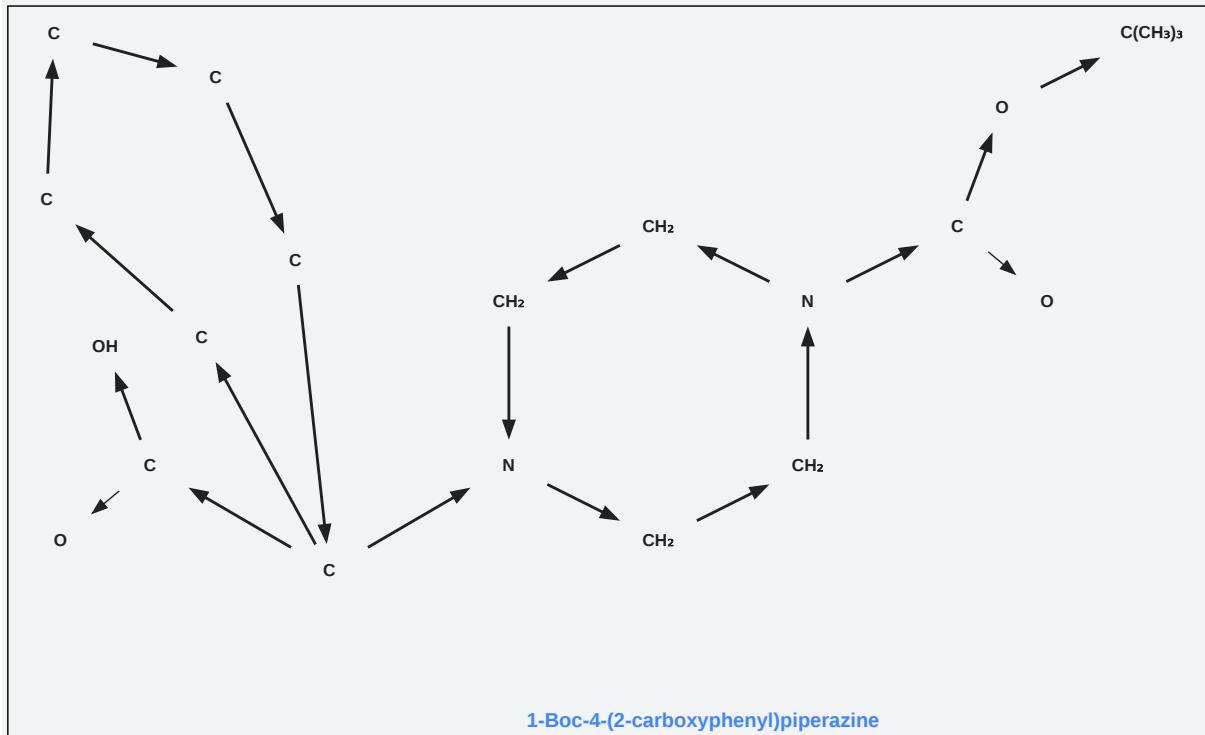
Executive Summary: This document provides a comprehensive technical overview of 1-Boc-4-(2-carboxyphenyl)piperazine, a key building block in modern medicinal chemistry and pharmaceutical development. The guide details its physicochemical properties, CAS number, and common synonyms. It further explores its core applications, elucidates a representative synthetic pathway, describes key chemical transformations, and provides standardized protocols for analysis and safe handling. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction to a Privileged Scaffold Intermediate

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing frequently in drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS).^[1] Its unique structure, featuring two nitrogen atoms, allows for diverse functionalization, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. 1-Boc-4-(2-carboxyphenyl)piperazine (CAS: 444582-90-5) is a highly valuable derivative of this scaffold.^[2] It incorporates two critical functionalities on a single, stable molecule:

- A tert-butyloxycarbonyl (Boc) protecting group on one nitrogen, which offers robust protection under various reaction conditions but can be selectively removed under acidic conditions. This feature is fundamental to multi-step, controlled syntheses.^[3]

- A carboxylic acid moiety on an ortho-substituted phenyl ring, providing a reactive handle for amide bond formation, esterification, or other coupling reactions.[\[2\]](#)


This dual functionality makes it an ideal starting material for constructing complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.[\[4\]](#)

Physicochemical Properties and Identification

Correctly identifying a chemical intermediate is the foundation of reproducible science. The key identifiers and properties for this compound are summarized below.

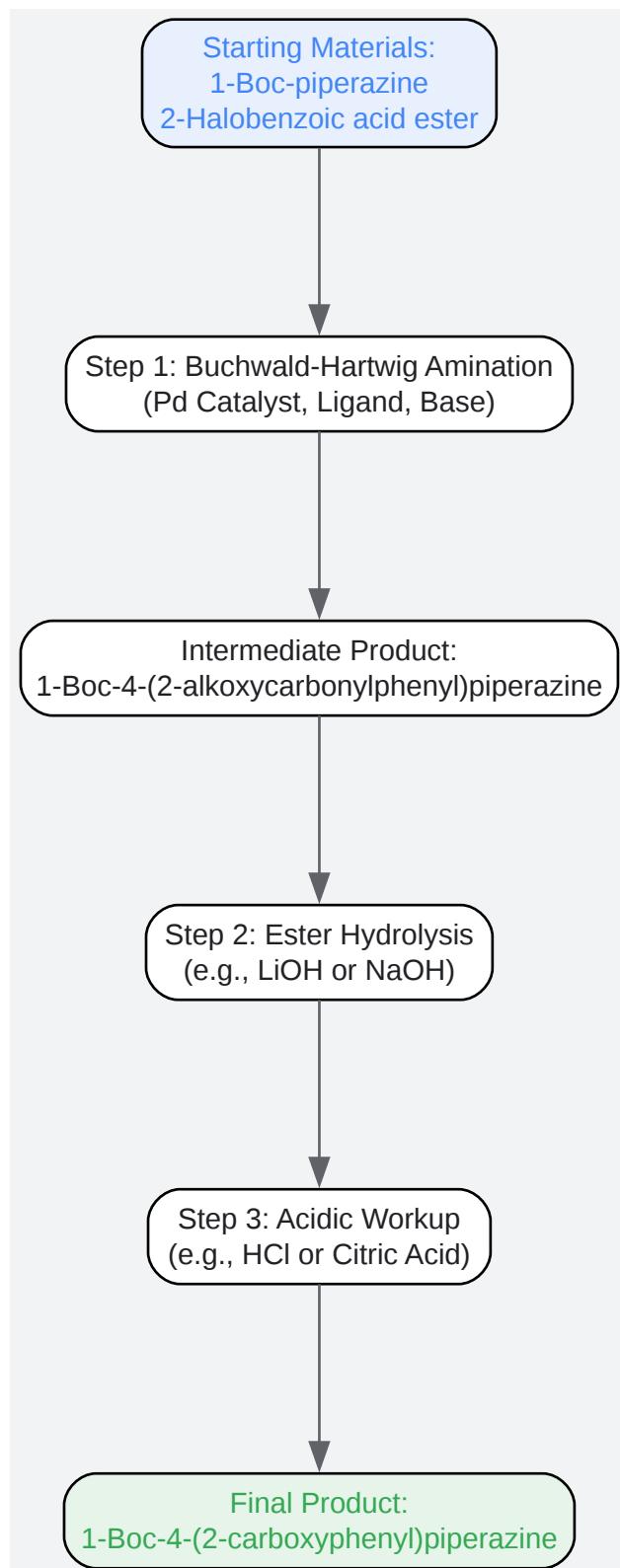
Chemical Structure

The molecular structure consists of a piperazine ring N-1 substituted with a Boc group and N-4 substituted with a 2-carboxyphenyl group.

[Click to download full resolution via product page](#)

Caption: Chemical structure of 1-Boc-4-(2-carboxyphenyl)piperazine.

Identifiers and Properties


Property	Value	Source
CAS Number	444582-90-5	[2]
Synonyms	1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester; 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid	[2]
Molecular Formula	C ₁₆ H ₂₂ N ₂ O ₄	[2]
Molecular Weight	306.36 g/mol	[2]
Appearance	White powder	[2]
Purity	≥ 97% (by HPLC)	[2]
MDL Number	MFCD04115068	[2]
PubChem ID	2756776	[2]

Synthesis and Mechanistic Insights

The synthesis of 1-Boc-4-(2-carboxyphenyl)piperazine typically involves the coupling of 1-Boc-piperazine with a suitable 2-substituted benzoic acid derivative. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Causality: This approach is favored due to its high functional group tolerance, allowing the carboxylic acid and Boc-ester to remain intact, and its generally high yields. The choice of 1-Boc-piperazine as a starting material is strategic; the Boc group passivates the N-1 nitrogen, ensuring that the coupling reaction occurs selectively at the unprotected N-4 secondary amine.

[\[1\]](#)

[Click to download full resolution via product page](#)

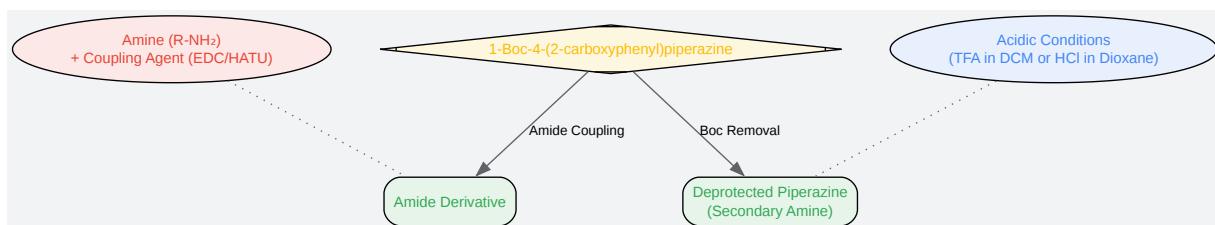
Caption: General synthetic workflow for 1-Boc-4-(2-carboxyphenyl)piperazine.

Experimental Protocol: Synthesis

Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist. All work should be performed in a fume hood with appropriate personal protective equipment (PPE).

- **Reaction Setup:** To an oven-dried flask under an inert atmosphere (e.g., Argon), add 2-bromobenzoic acid methyl ester (1.0 eq), 1-Boc-piperazine (1.1 eq), a palladium catalyst such as $\text{Pd}_2(\text{dba})_3$ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as Cs_2CO_3 (2.0 eq).
- **Coupling Reaction:** Add anhydrous toluene as the solvent. Heat the reaction mixture to 100–110 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
- **Workup & Isolation:** Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through celite to remove the catalyst. Wash the organic layer with water and brine, then dry over anhydrous Na_2SO_4 . Concentrate the solvent under reduced pressure to yield the crude ester intermediate.
- **Hydrolysis:** Dissolve the crude intermediate in a mixture of THF and water. Add lithium hydroxide (LiOH , 2-3 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
- **Final Purification:** Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1-Boc-4-(2-carboxyphenyl)piperazine as a white powder.

Core Applications in Medicinal Chemistry


This compound is a versatile intermediate used across various stages of pharmaceutical research and development.

- **Pharmaceutical Development:** It serves as a crucial building block in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders where the arylpiperazine motif is prevalent.^[2] Its structure is foundational for creating potential antidepressants and anxiolytics.

- Medicinal Chemistry: The distinct reactive sites allow for the creation of large compound libraries for high-throughput screening. Chemists utilize the carboxylic acid for amide coupling to explore one vector of chemical space, and then, after Boc deprotection, functionalize the newly freed secondary amine to explore a second vector. This systematic approach is key to discovering new therapeutic agents with improved pharmacological profiles.[2][4]
- Biochemical Research: Derivatives are used to create chemical probes to study receptor interactions and signaling pathways, helping to elucidate complex biological processes.[2]

Key Chemical Transformations

The synthetic utility of 1-Boc-4-(2-carboxyphenyl)piperazine stems from the orthogonal nature of its two primary functional groups. This allows for selective and sequential reactions.

[Click to download full resolution via product page](#)

Caption: Key orthogonal reaction pathways for the title compound.

- Carboxylic Acid Derivatization: The carboxylic acid is readily converted into amides, esters, or acid chlorides. Amide coupling with various amines is the most common transformation, typically facilitated by coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. This reaction leaves the Boc group untouched. [3]
- Boc Group Removal (Deprotection): The Boc group is stable to basic and nucleophilic conditions but is easily cleaved under acidic conditions.[3] Treatment with trifluoroacetic acid

(TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane efficiently exposes the secondary amine at the N-1 position, which can then be used for subsequent functionalization (e.g., alkylation, acylation, or reductive amination).[3]

Analytical and Quality Control Protocols

Ensuring the purity and identity of the material is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[2]

Protocol: Purity Analysis by Reverse-Phase HPLC

- System Preparation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV at 254 nm.
- Sample Preparation: Accurately weigh ~1 mg of 1-Boc-4-(2-carboxyphenyl)piperazine and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-19 min: Linear gradient from 95% to 5% B
 - 19-22 min: Hold at 5% B (re-equilibration)

- **Injection & Analysis:** Inject 5-10 μL of the sample solution. Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
- **System Validation:** The protocol is considered valid if a blank injection shows no interfering peaks and the retention time of the main analyte is consistent across multiple injections.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed.[5][6]

- **Personal Protective Equipment (PPE):** Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[6]
- **Handling:**
 - Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[5]
 - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
 - Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]
- **Storage:**
 - Store in a tightly sealed container in a cool, dry place.[2]
 - Recommended storage temperature is between 0-8°C to ensure long-term stability.[2]
 - Keep away from strong oxidizing agents and strong acids.[6]

Conclusion

1-Boc-4-(2-carboxyphenyl)piperazine is a sophisticated and indispensable chemical intermediate. Its well-defined structure, featuring orthogonally protected reactive sites, provides chemists with a reliable and versatile platform for the synthesis of novel and complex

molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in advancing pharmaceutical research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method _Chemicalbook [chemicalbook.com]
- 5. Boc-piperazine-benzoic acid|162046-66-4|MSDS [dcchemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [1-Boc-4-(2-carboxybenzyl)piperazine CAS number and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1388210#1-boc-4-2-carboxybenzyl-piperazine-cas-number-and-synonyms\]](https://www.benchchem.com/product/b1388210#1-boc-4-2-carboxybenzyl-piperazine-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com